Php9HT6cfb
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is characterized by its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrothalidomide typically involves the nitration of thalidomide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 4-Nitrothalidomide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. Safety measures are crucial to prevent any hazardous incidents during production .
Chemical Reactions Analysis
Types of Reactions
4-Nitrothalidomide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-aminothalidomide.
Substitution: Formation of various substituted thalidomide derivatives
Scientific Research Applications
4-Nitrothalidomide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Nitrothalidomide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. It is known to affect pathways related to inflammation and cell proliferation. The nitro group plays a crucial role in its biological activity, influencing its reactivity and interaction with cellular components .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound of 4-Nitrothalidomide, known for its sedative and immunomodulatory effects.
Lenalidomide: A derivative of thalidomide with enhanced anti-cancer properties.
Pomalidomide: Another thalidomide derivative used in the treatment of multiple myeloma .
Uniqueness
4-Nitrothalidomide is unique due to its nitro group, which imparts distinct chemical and biological properties. This modification allows it to participate in different reactions and exhibit unique biological activities compared to its parent compound and other derivatives .
Properties
CAS No. |
202271-78-1 |
---|---|
Molecular Formula |
C13H9N3O6 |
Molecular Weight |
303.23 g/mol |
IUPAC Name |
2-[(3S)-2,6-dioxopiperidin-3-yl]-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C13H9N3O6/c17-9-5-4-8(11(18)14-9)15-12(19)6-2-1-3-7(16(21)22)10(6)13(15)20/h1-3,8H,4-5H2,(H,14,17,18)/t8-/m0/s1 |
InChI Key |
KVRCAGKHAZRSQX-QMMMGPOBSA-N |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.